2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
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Overview
Description
The compound “2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” is a novel thiazolo[4,5-d]pyrimidin-7(6H)-one derivative . These derivatives have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[4,5-d]pyrimidin-7(6H)-one core, which is a fused thiazole and pyrimidinone ring system . It also contains a 4-methylpiperidin-1-yl group and a 3-ethylphenyl group . The exact molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature . Typically, these properties can be determined through various experimental methods, including melting point determination, infrared spectroscopy, and solubility tests.Mechanism of Action
The mechanism of action of this compound is related to its ability to inhibit topoisomerase I . Topoisomerase I is an enzyme that relieves the strain in DNA by causing breaks and rejoining the DNA strands during replication. By inhibiting this enzyme, the compound can prevent DNA replication and thus inhibit the proliferation of cancer cells .
Safety and Hazards
Future Directions
The compound has shown promising results as a potential anticancer agent . Future research could focus on further evaluating its biological activity, optimizing its synthesis process, and assessing its safety profile. Additionally, studies could also explore its potential use in treating other diseases.
Properties
IUPAC Name |
2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-4-16-7-6-8-17(13-16)24-18(29)14-31-23-26-20-19(21(30)28(23)5-2)32-22(25-20)27-11-9-15(3)10-12-27/h6-8,13,15H,4-5,9-12,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBIXUIDRIHCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=N3)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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